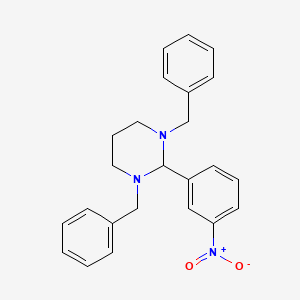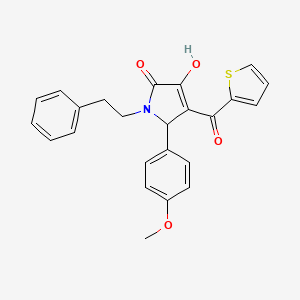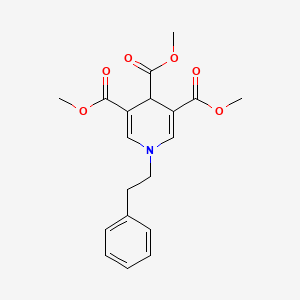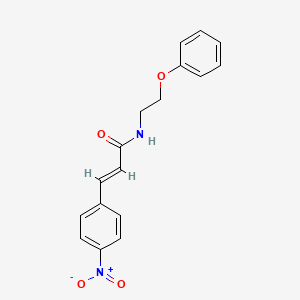![molecular formula C14H8Cl2N2O2 B11506781 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11506781.png)
2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dichlorobenzohydrazide with salicylic acid under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylhydrazine
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenylthiourea
Uniqueness
Compared to these similar compounds, 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the dichlorophenyl group and the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H8Cl2N2O2 |
|---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-18-14(20-13)10-3-1-2-4-12(10)19/h1-7,19H |
InChI Key |
MRKQQOBCZIBUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one](/img/structure/B11506700.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11506704.png)
![N-(2-{[(Z)-(3,4-diethoxyphenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11506708.png)


![5'-(2-methoxyphenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11506742.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11506744.png)
![N-(3,4-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B11506745.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11506752.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11506756.png)

![6-methyl-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B11506773.png)
![5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506776.png)

